![molecular formula C10H12FNO4S B12109251 2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid CAS No. 716358-54-2](/img/structure/B12109251.png)
2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- is a chemical compound with the molecular formula C10H12FNO4S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a propylamino sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- typically involves multiple steps. One common method starts with the fluorination of benzoic acid to produce 2-fluorobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of the industrial process can vary depending on the scale and desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The fluorine atom and the propylamino sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzene ring .
Applications De Recherche Scientifique
Benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the propylamino sulfonyl group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorobenzoic acid: A simpler derivative of benzoic acid with only a fluorine substitution.
5-[(Propylamino)sulfonyl]benzoic acid: Another derivative with only the propylamino sulfonyl group.
Uniqueness
Benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- is unique due to the presence of both the fluorine atom and the propylamino sulfonyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the simpler derivatives .
Propriétés
Numéro CAS |
716358-54-2 |
|---|---|
Formule moléculaire |
C10H12FNO4S |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
2-fluoro-5-(propylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H12FNO4S/c1-2-5-12-17(15,16)7-3-4-9(11)8(6-7)10(13)14/h3-4,6,12H,2,5H2,1H3,(H,13,14) |
Clé InChI |
ZGPHSBLYZVGFPG-UHFFFAOYSA-N |
SMILES canonique |
CCCNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


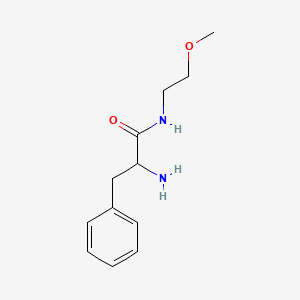
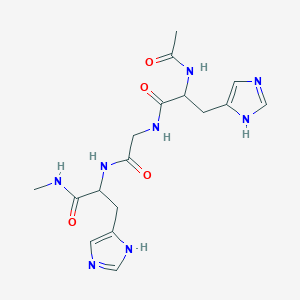
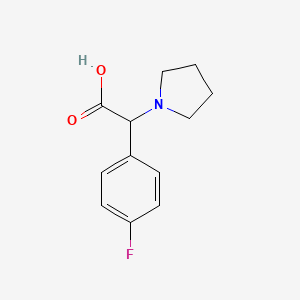

![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)

![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)
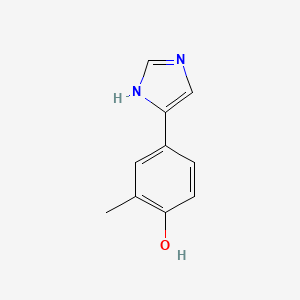
![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
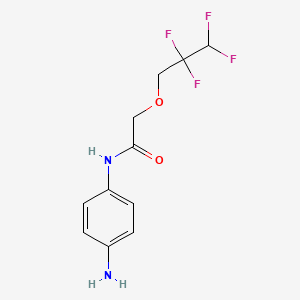
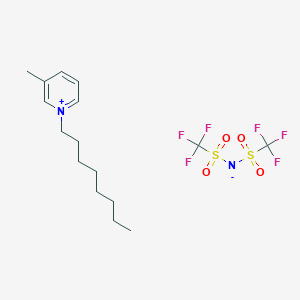
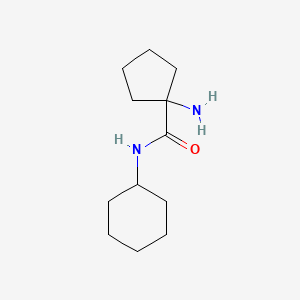
![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)
